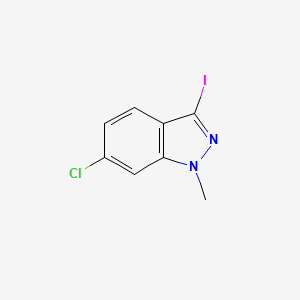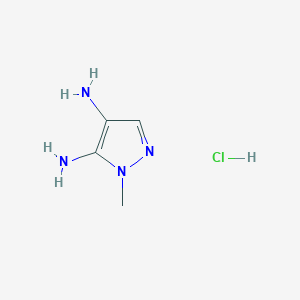![molecular formula C30H32S2 B1489945 2-Decyl-7-Phenyl[1]Benzothieno[3,2-b][1]Benzothiophen CAS No. 1398395-83-9](/img/structure/B1489945.png)
2-Decyl-7-Phenyl[1]Benzothieno[3,2-b][1]Benzothiophen
Übersicht
Beschreibung
2-Decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene is a useful research compound. Its molecular formula is C30H32S2 and its molecular weight is 456.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Dünnschichttransistoren (OFETs)
2-Decyl-7-Phenyl1Benzothieno3,2-bBenzothiophen wird aufgrund seiner hohen Ladungsmobilität bei der Herstellung von OFETs verwendet. OFETs sind eine Art von Feldeffekttransistor, der einen organischen Halbleiter in seinem Kanal verwendet. Diese Geräte wurden umfassend auf ihr Potenzial für flexible Elektronik, Displays und Sensoren erforscht .
Photovoltaikzellen
Diese Verbindung wird auch bei der Entwicklung von Photovoltaikzellen eingesetzt. Seine hohe Ladungsmobilität und Stabilität machen es zu einem geeigneten Material, um Licht in Elektrizität umzuwandeln, was eine entscheidende Funktion in Solarzellen ist .
Organische Leuchtdioden (OLEDs)
In der OLED-Technologie dient 2-Decyl-7-Phenyl1Benzothieno3,2-bBenzothiophen als organisches Halbleitermaterial. OLEDs werden zur Herstellung digitaler Displays in Geräten wie Fernsehbildschirmen, Computermonitoren und tragbaren Systemen wie Mobiltelefonen und Handheld-Spielkonsolen verwendet .
Flüssigkristallanzeigen
Die flüssigkristalline Eigenschaft dieses Materials ermöglicht es ihm, eine hochgeordnete flüssigkristalline Phase zu zeigen, was für die Herstellung gleichmäßiger kristalliner Dünnfilme vorteilhaft ist. Diese Filme sind für hochwertige Flüssigkristallanzeigen (LCDs) unerlässlich, die in verschiedenen elektronischen Geräten verwendet werden .
Farbstoff-sensibilisierte Solarzellen (DSSCs)
Kürzlich wurde diese Verbindung als Alternative zu Fulleren in DSSCs untersucht. DSSCs sind eine Art von Solarzelle, die auf einem Halbleiter basiert, der zwischen einer fotosensibilisierten Anode und einem Elektrolyten gebildet wird, einem photoelektrochemischen System .
Organische Photovoltaik (OPVs)
In OPVs fungiert 2-Decyl-7-Phenyl1Benzothieno3,2-bBenzothiophen als nicht-fullerenartiger Akzeptor. OPVs sind Geräte, die Lichtenergie durch den Photovoltaiks-Effekt in organischen Materialien in elektrische Energie umwandeln .
Wirkmechanismus
Target of Action
The primary target of 2-Decyl-7-phenyl1benzothieno3,2-bbenzothiophene is organic semiconductors . This compound is used in organic electronics due to its outstanding properties in terms of molecular packing .
Mode of Action
2-Decyl-7-phenyl1benzothieno3,2-bbenzothiophene interacts with its targets by forming a double layer crystal structure at room temperature . This is due to the asymmetric shape of the molecule .
Biochemical Pathways
The specific biochemical pathways affected by 2-Decyl-7-phenyl1benzothieno3,2-bIt is known that this compound plays a significant role in the field of organic electronics .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Decyl-7-phenyl1benzothieno3,2-bIts solubility has been reported in toluene, anisole, and chlorobenzene .
Result of Action
The result of the action of 2-Decyl-7-phenyl1benzothieno3,2-bbenzothiophene is the formation of a double layer crystal structure at room temperature . This structure is beneficial for its use in organic electronics .
Action Environment
The action of 2-Decyl-7-phenyl1benzothieno3,2-bbenzothiophene is influenced by environmental factors such as temperature . For instance, the formation of its double layer crystal structure occurs at room temperature .
Eigenschaften
IUPAC Name |
7-decyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32S2/c1-2-3-4-5-6-7-8-10-13-22-16-18-25-27(20-22)31-30-26-19-17-24(21-28(26)32-29(25)30)23-14-11-9-12-15-23/h9,11-12,14-21H,2-8,10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQBVBKYAZMQPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=C(S3)C=C(C=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene (Ph-BTBT-10) a promising material for organic electronics?
A1: Ph-BTBT-10 exhibits several characteristics ideal for organic thin-film transistors (OTFTs). Its ability to form highly ordered thin films, particularly in the smectic E liquid crystalline phase, results in excellent charge carrier mobility [, ]. This liquid crystalline phase acts as a precursor for well-aligned crystalline films during processing, contributing to high performance in OTFTs [, ].
Q2: What challenges are associated with the thin-film growth of Ph-BTBT-10?
A3: The growth of Ph-BTBT-10 thin films via physical vapor deposition can lead to an interesting phenomenon. While the initial layers might exhibit the thermodynamically stable bilayer structure, further deposition can lead to the formation of a metastable single-layer polymorph []. This transition, attributed to cross-nucleation between the two polymorphs, highlights the complexities of thin-film growth and its impact on material properties.
Q3: How does the choice of gate insulator influence the performance of Ph-BTBT-10 based OTFTs?
A4: Research suggests that incorporating a low-k dielectric like polystyrene in a hybrid gate dielectric structure with SiO2 can significantly enhance the performance of Ph-BTBT-10 OTFTs []. This combination leads to lower operating voltages and improved subthreshold swing characteristics, essential for low-power device applications [].
Q4: What strategies have been explored to further enhance the performance of Ph-BTBT-10 based OTFTs?
A5: Several approaches have been investigated to optimize Ph-BTBT-10 OTFTs. Utilizing a double-layered gate insulator consisting of a high-k metal oxide and a layer of alicyclic polyimide has been shown to improve device performance []. Additionally, employing a surface treatment for polyimide gate insulators using metal-oxide assisted self-assembled monolayers (SAMs) has demonstrated increased mobility and reduced threshold voltage in Ph-BTBT-10 TFTs []. These modifications aim to reduce trap densities and improve the interface between the semiconductor and gate insulator.
Q5: Are there any studies on the stability of Ph-BTBT-10 based devices under electrical stress?
A6: Yes, research indicates that Ph-BTBT-10 OTFTs demonstrate remarkable bias-stress stability, particularly under positive gate bias []. This stability is crucial for ensuring long-term device performance and reliability.
Q6: Can you tell us about the use of different electrode materials in Ph-BTBT-10 OTFTs?
A7: While gold is often the preferred electrode material for OTFTs, research shows that silver electrodes can achieve comparable performance in Ph-BTBT-10 devices []. Notably, silver electrodes have demonstrated lower contact resistance compared to gold, suggesting their potential for cost-effective, high-performance OTFT fabrication [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1489863.png)













